1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a propoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole typically involves the reaction of a pyrazole precursor with difluoroethyl and propoxymethyl reagents. One common method involves the use of difluoroacetic anhydride and propoxymethyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reagents and conditions as laboratory-scale synthesis but are optimized for efficiency and scalability. Advanced techniques such as automated reaction monitoring and purification systems are employed to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The propoxymethyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar chemical reactivity.
Difluoro- and trifluoro diazoalkanes: These compounds contain fluorinated groups and are used in similar synthetic applications
Uniqueness
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the difluoroethyl and propoxymethyl groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c1-2-5-14-7-8-3-4-12-13(8)6-9(10)11/h3-4,9H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSYFROYEWWSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=NN1CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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